molecular formula C25H21N7O B2543759 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920218-48-0

1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2543759
CAS No.: 920218-48-0
M. Wt: 435.491
InChI Key: QAPGCCCSUYAASB-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a naphthalene moiety, a triazolopyrimidine ring, and a piperazine ring, making it a versatile candidate for various biological applications.

Scientific Research Applications

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities. Future research may focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The specific future directions for this compound are not detailed in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common approach includes:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the naphthalene moiety: This step often involves acylation reactions using naphthalene-1-carbonyl chloride in the presence of a base like pyridine.

    Incorporation of the piperazine ring: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Comparison: 1-(Naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine stands out due to its unique combination of structural features, which confer distinct biological activities. Compared to similar compounds, it exhibits superior cytotoxic activities against certain cancer cell lines .

Properties

IUPAC Name

naphthalen-1-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c33-25(21-12-6-8-18-7-4-5-11-20(18)21)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-9-2-1-3-10-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPGCCCSUYAASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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